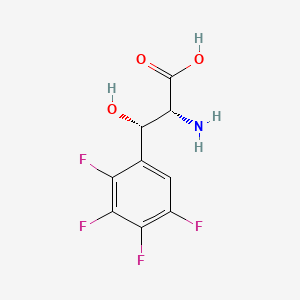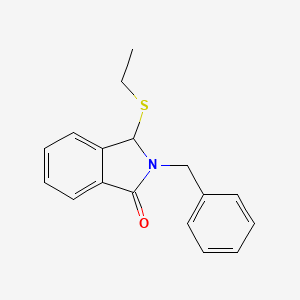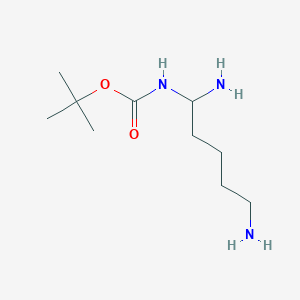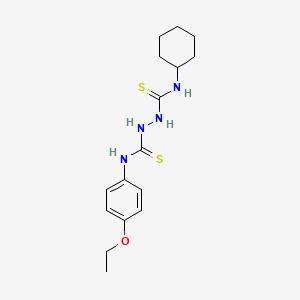
(2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a tetrafluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid can be achieved through several synthetic routes One common method involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the final product For example, the synthesis may start with a chiral epoxide, which undergoes ring-opening with an amine to introduce the amino group
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tetrafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted tetrafluorophenyl derivatives.
Applications De Recherche Scientifique
(2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluorophenyl group may enhance binding affinity through hydrophobic interactions, while the amino and hydroxyl groups can participate in hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
(2R,3S)-2,3-Dihydroxybutanoic acid: Shares a similar backbone but lacks the tetrafluorophenyl group.
2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid: A non-chiral version of the compound.
Uniqueness: The presence of the tetrafluorophenyl group in (2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific biological activities.
Propriétés
Formule moléculaire |
C9H7F4NO3 |
|---|---|
Poids moléculaire |
253.15 g/mol |
Nom IUPAC |
(2R,3S)-2-amino-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F4NO3/c10-3-1-2(4(11)6(13)5(3)12)8(15)7(14)9(16)17/h1,7-8,15H,14H2,(H,16,17)/t7-,8+/m1/s1 |
Clé InChI |
LJWMHFIUFJGWQO-SFYZADRCSA-N |
SMILES isomérique |
C1=C(C(=C(C(=C1F)F)F)F)[C@@H]([C@H](C(=O)O)N)O |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)F)F)C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B12457576.png)

![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12457580.png)




![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B12457625.png)
![N-[2-(5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-3-methylbenzamide](/img/structure/B12457633.png)
![1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12457638.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457642.png)
![N-(4-methylphenyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12457666.png)
![{[(5-Bromothiophen-2-yl)methylidene]amino}thiourea](/img/structure/B12457678.png)
![3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12457686.png)
